

# N-Methyl-N-phenylbenzamide derivatives

## structure-activity relationship

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

Compound Name: **N-Methyl-N-phenylbenzamide**

Cat. No.: **B159178**

[Get Quote](#)

A Comparative Guide to the Structure-Activity Relationship of **N-Methyl-N-phenylbenzamide** Derivatives

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of **N-Methyl-N-phenylbenzamide** derivatives is pivotal for the rational design of novel therapeutic agents. This guide provides a comparative analysis of these derivatives across various biological targets, supported by experimental data.

## Anticancer Activity: Topoisomerase I/II Inhibition

N-phenylbenzamide derivatives linked to an acridine scaffold have been investigated as potent anticancer agents that function by inhibiting topoisomerase I and II, enzymes crucial for DNA replication and transcription. This inhibition leads to DNA damage and ultimately induces apoptosis in cancer cells.[\[1\]](#)

A study on N-phenylbenzamide-4-methylamine acridine derivatives revealed that substitutions on the phenyl ring significantly influence their antiproliferative activity.[\[1\]](#)

Table 1: Antiproliferative Activity of N-phenylbenzamide-4-methylamine Acridine Derivatives[\[1\]](#)

| Compound | R Groups          | K562 IC <sub>50</sub> (μM) | CCRF-CEM IC <sub>50</sub> (μM) | U937 IC <sub>50</sub> (μM) |
|----------|-------------------|----------------------------|--------------------------------|----------------------------|
| 9b       | 2-Cl, 6-Cl        | >10                        | 0.82                           | 0.33                       |
| 9c       | 2-CH <sub>3</sub> | >10                        | 0.91                           | >10                        |
| 9d       | 4-CH <sub>3</sub> | >10                        | 0.88                           | 0.23                       |

## Experimental Protocols

**Antiproliferative Assay:** The antiproliferative activity of the synthesized compounds was evaluated against human cancer cell lines (K562, CCRF-CEM, and U937) using the MTT assay. Cells were seeded in 96-well plates and treated with various concentrations of the compounds for a specified period. The absorbance was then measured to determine cell viability and calculate the IC<sub>50</sub> values.

**Topoisomerase I/II Inhibition Assay:** The inhibitory effect of the compounds on topoisomerase I and II was determined using a DNA relaxation assay. The conversion of supercoiled DNA to its relaxed form by the enzymes in the presence and absence of the test compounds was analyzed by agarose gel electrophoresis.

## Signaling Pathway



[Click to download full resolution via product page](#)

Caption: Inhibition of Topoisomerase I/II by N-phenylbenzamide derivatives.

# Antiviral Activity: Enterovirus 71 Inhibition

N-phenylbenzamide derivatives have emerged as a novel class of inhibitors against Enterovirus 71 (EV71), the causative agent of hand, foot, and mouth disease. The SAR studies indicate that the substituent on the benzamide and phenyl rings plays a crucial role in their antiviral potency.[2][3]

Specifically, the presence of an amino group at the C-3 position of the benzamide ring and a bromine atom at the C-4 position of the N-phenyl ring was found to be beneficial for anti-EV71 activity.[3]

Table 2: Anti-EV71 Activity of N-phenylbenzamide Derivatives[3]

| Compound               | R1<br>(Benzamide<br>Ring) | R2 (N-<br>phenyl<br>Ring) | IC <sub>50</sub> (μM)   | TC <sub>50</sub> (μM) | Selectivity<br>Index (SI) |
|------------------------|---------------------------|---------------------------|-------------------------|-----------------------|---------------------------|
| 1e                     | 3-NH <sub>2</sub>         | 4-Br                      | 5.7 ± 0.8 - 12<br>± 1.2 | 620 ± 0.0             | >51.7                     |
| Pirodavir<br>(Control) | -                         | -                         | -                       | 31 ± 2.2              | -                         |

## Experimental Protocols

**Antiviral Activity Assay:** The anti-EV71 activity was determined by observing the cytopathic effect (CPE) in Vero cells. Cells were infected with EV71 and treated with different concentrations of the compounds. The concentration that inhibited 50% of the viral CPE was determined as the IC<sub>50</sub>.

**Cytotoxicity Assay:** The cytotoxicity of the compounds on Vero cells was evaluated using the MTT assay to determine the 50% cytotoxic concentration (TC<sub>50</sub>). The selectivity index (SI) was calculated as the ratio of TC<sub>50</sub> to IC<sub>50</sub>.[2]

## Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for determining the anti-EV71 activity.

## Antischistosomal Activity

N-phenylbenzamide derivatives have shown promising activity against *Schistosoma mansoni*, a parasitic flatworm causing schistosomiasis. SAR studies have highlighted that electron-withdrawing substituents on the benzamide ring enhance the antischistosomal potency.[4][5]

The introduction of dichloro substituents at the meta and para positions of the benzamide ring resulted in a compound with nanomolar activity.[5]

Table 3: Antischistosomal Activity of N-phenylbenzamide Derivatives[5]

| Compound | Substituents on Benzamide Ring | WormAssay EC <sub>50</sub> (μM) | HEK 293 CC <sub>50</sub> (μM) | Selectivity Index (SI) |
|----------|--------------------------------|---------------------------------|-------------------------------|------------------------|
| 1        | Unsubstituted                  | >10                             | >20                           | -                      |
| 9        | 3,4-diCl                       | 0.08                            | 9.8 ± 1.6                     | 123                    |
| 11       | 4-Cl                           | 1.10                            | 11.1 ± 0.2                    | 10.1                   |

## Experimental Protocols

**In Vitro Worm Motility Assay (WormAssay):** Adult *S. mansoni* worms were cultured in vitro and exposed to different concentrations of the test compounds. The motility of the worms was monitored over time, and the concentration that caused a 50% reduction in motility (EC<sub>50</sub>) was determined.[5]

**Mammalian Cell Cytotoxicity Assay:** The cytotoxicity of the compounds was assessed against human embryonic kidney (HEK 293) cells using a standard viability assay to determine the

50% cytotoxic concentration (CC<sub>50</sub>).<sup>[5]</sup> The selectivity index is calculated as the ratio of CC<sub>50</sub> to EC<sub>50</sub>.<sup>[5]</sup>

## Muscarinic Acetylcholine Receptor (M1) Antagonism

Derivatives of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide have been identified as selective antagonists of the M1 muscarinic acetylcholine receptor, a potential target for the treatment of neurological disorders. The SAR in this series was found to be relatively shallow, with subtle changes in the alkyl and benzamide moieties leading to variations in activity.<sup>[6][7]</sup>

An N-propyl congener with a 3,5-dichlorobenzamide moiety displayed the most reasonable activity and selectivity.<sup>[6]</sup>

Table 4: M1 Antagonist Activity of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide Derivatives<sup>[6]</sup>

| Compound | Alkyl Group (R) | Benzamide Moiety      | M1 IC <sub>50</sub> (μM) | M3, M5 IC <sub>50</sub> (μM) |
|----------|-----------------|-----------------------|--------------------------|------------------------------|
| 6        | H               | Benzamide             | 5.0                      | >30                          |
| 11i      | n-Propyl        | 3,5-dichlorobenzamide | 3.7                      | >10                          |

## Experimental Protocols

**M1 Functional Screen:** The antagonist activity of the compounds at the M1 receptor was determined using a functional assay that measures the inhibition of a specific signaling pathway upon receptor activation. Compounds were screened at a single concentration to identify active compounds, followed by full concentration-response curves to determine IC<sub>50</sub> values.<sup>[6]</sup>

This comparative guide illustrates the diverse therapeutic potential of **N-Methyl-N-phenylbenzamide** derivatives. The structure-activity relationships highlighted herein provide a valuable framework for the design and optimization of new drug candidates targeting a range of diseases. Further exploration of the chemical space around this scaffold is warranted to unlock its full therapeutic potential.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Design, synthesis and biological research of novel N-phenylbenzamide-4-methylamine acridine derivatives as potential topoisomerase I/II and apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of N-phenylbenzamide analogs against the neglected disease pathogen, *Schistosoma mansoni* - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-Methyl-N-phenylbenzamide derivatives structure-activity relationship]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b159178#n-methyl-n-phenylbenzamide-derivatives-structure-activity-relationship>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)